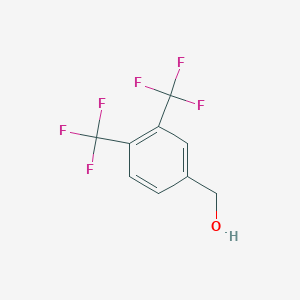
3-(Trifluoromethylsulfinyl)aniline; 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethylsulfinyl)aniline, or 3-TFSA, is a compound with a molecular formula of C7H6F3NO2S. It is an organosulfur compound that has been studied for its potential applications in the fields of organic synthesis, biochemistry, and medicine.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 3-(Trifluoromethylsulfinyl)aniline involves the reaction of 3-nitroaniline with trifluoromethanesulfenyl chloride followed by reduction of the resulting nitro compound.
Starting Materials
3-nitroaniline, trifluoromethanesulfenyl chloride, reducing agent (e.g. iron powder, zinc powder, or tin chloride)
Reaction
Step 1: 3-nitroaniline is reacted with trifluoromethanesulfenyl chloride in the presence of a base (e.g. triethylamine) to form 3-(Trifluoromethylsulfinyl)nitrobenzene., Step 2: The nitro group in 3-(Trifluoromethylsulfinyl)nitrobenzene is reduced to an amino group using a reducing agent (e.g. iron powder, zinc powder, or tin chloride) in the presence of a solvent (e.g. ethanol or methanol) to yield 3-(Trifluoromethylsulfinyl)aniline., Step 3: The crude product is purified by recrystallization or column chromatography to obtain the final product with a purity of 98%.
Wissenschaftliche Forschungsanwendungen
3-TFSA has been studied for its potential applications in organic synthesis, biochemistry, and medicine. In organic synthesis, 3-TFSA has been used as a reagent for the synthesis of various heterocyclic compounds. In biochemistry, 3-TFSA has been used as a reagent for the synthesis of fluorinated amino acids and peptides. In medicine, 3-TFSA has been used as a reagent for the synthesis of novel pharmaceuticals.
Wirkmechanismus
3-TFSA has been studied for its potential mechanism of action in organic synthesis, biochemistry, and medicine. In organic synthesis, 3-TFSA is believed to act as a nucleophilic reagent, reacting with electrophilic substrates to form covalent bonds. In biochemistry, 3-TFSA is believed to act as a fluorinating agent, reacting with nucleophilic substrates to form fluorinated amino acids and peptides. In medicine, 3-TFSA is believed to act as a fluorinating agent, reacting with nucleophilic substrates to form novel pharmaceuticals.
Biochemische Und Physiologische Effekte
3-TFSA has been studied for its potential biochemical and physiological effects. In general, 3-TFSA is believed to be non-toxic and non-mutagenic. In addition, 3-TFSA is believed to have no adverse effects on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
3-TFSA has several advantages and limitations for lab experiments. The main advantage of 3-TFSA is its high reactivity, which makes it an ideal reagent for organic synthesis, biochemistry, and medicine. The main limitation of 3-TFSA is its low solubility in organic solvents, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
The potential future directions for 3-TFSA include further exploration of its applications in organic synthesis, biochemistry, and medicine. In organic synthesis, 3-TFSA could be used to synthesize more complex heterocyclic compounds. In biochemistry, 3-TFSA could be used to synthesize more complex fluorinated amino acids and peptides. In medicine, 3-TFSA could be used to synthesize more complex novel pharmaceuticals. Additionally, further research could be conducted to explore the potential biochemical and physiological effects of 3-TFSA.
Eigenschaften
IUPAC Name |
3-(trifluoromethylsulfinyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NOS/c8-7(9,10)13(12)6-3-1-2-5(11)4-6/h1-4H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRLDSCDCNVJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethylsulfinyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-[3-(Trifluoromethyl)phenoxy]-2-picoline](/img/structure/B6321478.png)


![2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-6-(trifluoromethyl)phenyl]-acetamide, 98%](/img/structure/B6321508.png)




